2-(2-chloro-6-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
Description
The compound 2-(2-chloro-6-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a 2-chloro-6-fluorophenyl group and a tetrahydro-2H-pyran (THP) ring substituted with a 4-methoxyphenyl moiety. Its molecular formula is inferred as C₂₁H₂₂ClFNO₃, with a molecular weight of approximately 390.5 g/mol.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO3/c1-26-16-7-5-15(6-8-16)21(9-11-27-12-10-21)14-24-20(25)13-17-18(22)3-2-4-19(17)23/h2-8H,9-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNAOMYOQJYHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chloro-fluorophenyl moiety and a methoxyphenyl group, which may contribute to its biological activity through various interactions with biological targets.
Antiparasitic Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiparasitic properties. For instance, modifications in the dihydroquinazolinone scaffold have shown promising results against Plasmodium falciparum, the causative agent of malaria. The incorporation of heterocycles has been linked to improved aqueous solubility and metabolic stability, which are critical for enhancing in vivo efficacy against malaria parasites .
Table 1: Comparison of Antiparasitic Activity
| Compound | EC50 (μM) | Mechanism of Action |
|---|---|---|
| Dihydroquinazolinone | 0.064 | PfATP4 inhibition |
| 2-(2-chloro-6-fluorophenyl)-N-acetamide | TBD | TBD |
Antitumor Activity
The structural features of the compound suggest potential antitumor activity. Recent research has demonstrated that similar phenyl-substituted compounds exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methoxy groups, has been shown to enhance cytotoxicity through improved interaction with target proteins involved in cell proliferation and survival .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| 2-(2-chloro-6-fluorophenyl)-N-acetamide | TBD |
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The chloro and fluorine substituents may facilitate binding to specific receptors, enhancing the compound's efficacy.
- Metabolic Stability : Structural modifications improve metabolic stability, allowing for prolonged action in biological systems .
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit key enzymes involved in parasite metabolism and cancer cell proliferation.
Case Studies
A recent study on a related class of compounds demonstrated significant efficacy in reducing parasitemia in mouse models infected with P. berghei. The lead compound exhibited an approximate 30% reduction at a dosage of 40 mg/kg over four days . This highlights the potential for further development of the target compound as a therapeutic agent.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Structural and Functional Insights
Heterocyclic vs. Aliphatic Backbones :
- The target compound features a tetrahydro-2H-pyran (THP) ring, which confers rigidity and may enhance metabolic stability compared to the thiazole ring in ’s analogue . Thiazoles, being aromatic heterocycles, often exhibit stronger π-π interactions but may reduce solubility.
Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound provides a distinct electronic profile compared to the 4-fluorophenyl group in ’s analogue. The chloro-fluoro substitution pattern could influence steric hindrance and dipole interactions in binding pockets . The methoxy group on the THP ring (4-methoxyphenyl vs.
Sulfanyl groups may enhance oxidative stability but could also increase metabolic susceptibility .
Hypothesized Pharmacological Implications
- Bioactivity : The pyrimidine derivatives in exhibit antimicrobial activity, suggesting that the target compound’s halogenated aryl groups and amide backbone may confer similar properties .
- Metabolic Stability : The THP ring in the target compound may reduce first-pass metabolism compared to ’s thiazole analogue, which could be prone to hepatic oxidation .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodology : The synthesis of this compound involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. For example, similar acetamide derivatives are synthesized via nucleophilic substitution (e.g., using 2-chloro-N-methylacetamide as a precursor) followed by controlled reaction conditions to avoid side products . Key steps include:
- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.
- Catalytic hydrogenation for reducing nitro or cyano intermediates.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound .
Yield optimization often requires adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of nucleophilic agents) and reaction temperatures (e.g., 60–80°C for amide bond formation) .
Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., using Gaussian or ACD/Labs software). For instance, the tetrahydro-2H-pyran ring protons typically appear as multiplet signals at δ 3.5–4.0 ppm, while aromatic protons from the 2-chloro-6-fluorophenyl group resonate at δ 6.8–7.5 ppm .
- FTIR : Validate functional groups (amide C=O stretch ~1650–1680 cm⁻¹, C-F stretch ~1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂ClFNO₃: 408.12; observed: 408.14 ± 0.02) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology :
- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., ATP-dependent kinase activity measured via ADP-Glo™) .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases or GPCRs). For example, conflicting IC₅₀ values may arise from variations in protein conformations; ensemble docking with multiple crystal structures improves reliability .
- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing Cl/F groups) with activity trends. A Hammett plot (σ values vs. log(1/IC₅₀)) can identify critical electronic contributions .
Q. What strategies address low synthetic yields in scale-up processes?
- Methodology :
- Reaction Optimization : Employ DoE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading). For instance, Pd/C catalyst loading at 5 wt% may improve hydrogenation efficiency .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., nitro reductions), reducing byproducts .
- Crystallization Studies : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and purity. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions affecting yield .
Q. How do structural modifications (e.g., substituent variation) impact metabolic stability?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. For example, replacing the 4-methoxyphenyl group with a trifluoromethyl group reduces CYP3A4-mediated oxidation .
- Aldehyde Oxidase (AO) Assays : Use recombinantly expressed AO to predict clearance rates. Fluorine substituents at the ortho position may hinder AO-mediated hydrolysis .
Q. What crystallographic techniques elucidate polymorphism in this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing Form I vs. C–H⋯π interactions in Form II) .
- Powder XRD (PXRD) : Compare experimental patterns with simulated data from Mercury software to detect polymorphic impurities (<5% w/w) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
